Product packaging for Lurasidone sulfoxide-d8(Cat. No.:)

Lurasidone sulfoxide-d8

Cat. No.: B12418283
M. Wt: 516.7 g/mol
InChI Key: MDYJLJKDGQUHSJ-WMRHRWEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Lurasidone (B1662784) Metabolism and Metabolite Identification in Research

Lurasidone is an atypical antipsychotic agent that undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4. wikipedia.orgnih.gov The biotransformation of lurasidone results in the formation of numerous metabolites through several key pathways, including oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. nih.govspectroscopyonline.com Among these, two have been identified as active metabolites, ID-14283 and ID-14326, while others like ID-20219 and ID-20220 are considered major non-active metabolites. nih.gov The S-oxidation pathway leads to the formation of lurasidone sulfoxide (B87167).

The identification and quantification of these metabolites are crucial in non-clinical research to fully understand the drug's pharmacokinetic profile, clearance mechanisms, and potential for drug-drug interactions. Researchers utilize advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and measure lurasidone and its metabolic products in biological matrices like plasma and urine. spectroscopyonline.com This detailed metabolic mapping is fundamental for a comprehensive evaluation of the drug's disposition in a biological system.

Rationale for Deuterated Analog Research: The Case of Lurasidone Sulfoxide-d8 in Mechanistic Studies

In biomedical and pharmaceutical research, deuterated analogs of drugs and their metabolites serve as invaluable tools, particularly in analytical and mechanistic studies. researchgate.netnih.gov Deuterium (B1214612) (²H or D) is a stable, non-radioactive heavy isotope of hydrogen. nih.gov Replacing hydrogen atoms with deuterium in a molecule creates a compound that is chemically identical in terms of its biological activity and receptor interactions but has a higher mass. wikipedia.org This mass difference is the key to its utility.

This compound is the deuterated form of the lurasidone sulfoxide metabolite. Its primary and most critical application is as an internal standard for quantitative bioanalysis. nih.gov In techniques like LC-MS/MS, a known quantity of the deuterated standard (this compound) is added to a biological sample. Because it behaves almost identically to the non-deuterated (endogenous) lurasidone sulfoxide during sample extraction, chromatography, and ionization, it can be used to accurately correct for any loss of analyte during sample processing and for variations in instrument response. nih.gov The mass spectrometer can easily distinguish between the deuterated standard and the target analyte due to their mass difference, allowing for precise and accurate quantification of the metabolite. This is essential for pharmacokinetic studies that track the concentration of metabolites over time.

Scope and Objectives of this compound Investigations in Non-Clinical and In Vitro Settings

The use of this compound is confined to non-clinical and in vitro research environments. It is not intended for therapeutic use in humans. glpbio.com Its principal objective is to serve as a high-fidelity analytical reference material for the quantification of its non-deuterated counterpart, lurasidone sulfoxide.

Specific investigations and applications include:

In Vitro Metabolism Studies: In laboratory models using systems like human liver microsomes, this compound enables researchers to accurately measure the formation rate of the lurasidone sulfoxide metabolite. This helps in elucidating the specific enzymatic pathways responsible for its formation.

Pharmacokinetic (PK) Studies: In non-clinical models, the use of this deuterated standard is critical for developing robust bioanalytical methods to measure the concentration of lurasidone sulfoxide in plasma or other tissues. This data helps to build a complete pharmacokinetic profile of lurasidone, detailing the exposure levels of its various metabolites.

Analytical Method Development and Validation: this compound is essential for the development and validation of sensitive and specific analytical methods, such as LC-MS/MS assays, ensuring they meet the stringent requirements for accuracy and precision demanded by regulatory guidelines. clearsynth.com

In essence, this compound is a specialized tool that enhances the quality and reliability of data generated in drug metabolism and pharmacokinetic research, contributing to a more thorough understanding of lurasidone's behavior in a biological system.

Data Tables

Table 1: Chemical Properties of this compound

Property Value
Chemical Name (1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Molecular Formula C₂₈H₂₈D₈N₄O₃S
Molecular Weight 516.72 g/mol simsonpharma.com
Isotopic Purity Typically ≥98% for deuterated forms
Appearance White to off-white solid

| Solubility | Soluble in DMSO |

Table 2: Applications of this compound in Research

Application Area Specific Use Research Objective
Bioanalytical Chemistry Internal Standard in LC-MS/MS Accurate quantification of lurasidone sulfoxide in biological samples (e.g., plasma, urine).
Pharmacokinetics (PK) Metabolite Quantification To determine the concentration-time profile of the lurasidone sulfoxide metabolite in non-clinical studies.
Drug Metabolism (DMPK) In Vitro Assay Standard To study the metabolic pathways of lurasidone, specifically the S-oxidation route, in systems like liver microsomes.

| Analytical Method Validation | Reference Standard | To validate the accuracy, precision, and reliability of quantitative analytical methods for regulatory submissions. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36N4O3S B12418283 Lurasidone sulfoxide-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H36N4O3S

Molecular Weight

516.7 g/mol

IUPAC Name

(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[2,2,3,3,5,5,6,6-octadeuterio-4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)36(35)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-,36?/m0/s1/i11D2,12D2,13D2,14D2

InChI Key

MDYJLJKDGQUHSJ-WMRHRWEHSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NS(=O)C7=CC=CC=C76)([2H])[2H])[2H]

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O

Origin of Product

United States

Synthetic Methodologies for Deuterated Lurasidone Sulfoxide

Strategic Deuteration Routes to Lurasidone-d8 Precursors

The foundational step in the synthesis of Lurasidone (B1662784) sulfoxide-d8 is the preparation of the deuterated precursor, Lurasidone-d8. The deuterium (B1214612) atoms are strategically incorporated into the piperazine (B1678402) ring of the Lurasidone molecule. This is typically achieved by utilizing a deuterated building block during the synthesis of the Lurasidone scaffold.

A common synthetic route to Lurasidone involves the condensation of two key intermediates: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate (B1217627) and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione. nih.gov To introduce deuterium atoms, a deuterated version of the piperazine-containing intermediate is required.

The synthesis of the deuterated piperazine intermediate can be accomplished through reductive amination using a deuterated source. For instance, a suitable precursor can be reacted with a deuterated amine in the presence of a reducing agent, such as sodium triacetoxyborodeuteride or through catalytic deuteration using deuterium gas (D2) and a metal catalyst like palladium on carbon. The specific positions of deuteration on the piperazine ring are determined by the choice of the deuterated reagent and the reaction conditions. The patent for deuterated Lurasidone (WO/2018/023009) describes methods for preparing such deuterated forms. almacgroup.com

Table 1: Representative Strategic Deuteration Routes

Method Deuterium Source Catalyst/Reagent Typical Reaction Conditions Key Intermediates
Catalytic Deuteration Deuterium Gas (D2) Palladium on Carbon (Pd/C) Methanol, Room Temperature, 1 atm D2 Precursor with a reducible nitrogen-containing group
Reductive Amination Sodium triacetoxyborodeuteride Acetic Acid Dichloromethane (B109758), Room Temperature Amine precursor and a carbonyl compound

Controlled Chemical Oxidation Pathways for Lurasidone Sulfoxide-d8 Formation

Once Lurasidone-d8 is synthesized, the next critical step is the selective oxidation of the sulfur atom in the benzisothiazole ring to form the corresponding sulfoxide (B87167). This transformation requires careful control of the oxidizing agent and reaction conditions to prevent over-oxidation to the sulfone, an undesired byproduct. almacgroup.com

Several oxidizing agents can be employed for this purpose. A patent detailing the preparation of Lurasidone oxidation impurities suggests a range of oxidants, including sodium hypochlorite, hydrogen peroxide, and meta-chloroperoxybenzoic acid (m-CPBA). google.com The choice of oxidant and the stoichiometry are crucial for achieving high selectivity for the sulfoxide. For instance, using one equivalent of the oxidizing agent under mild conditions typically favors the formation of the sulfoxide. The reaction is generally carried out in a suitable organic solvent, such as dichloromethane or acetonitrile (B52724), at controlled temperatures, often ranging from 0°C to room temperature. google.com

Table 2: Controlled Oxidation Reaction Parameters

Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Selectivity for Sulfoxide
m-CPBA Dichloromethane 0 - 25 2 - 6 High
Hydrogen Peroxide (30%) Acetonitrile/Water 0 - 25 4 - 12 Moderate to High

Advanced Purification and Isotopic Purity Characterization of Synthesized this compound

Following the synthesis, a rigorous purification process is necessary to isolate this compound from unreacted starting materials, the corresponding sulfone, and other reaction byproducts. High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of pharmaceutical compounds and their isotopically labeled analogs. A reversed-phase HPLC column with a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate) can effectively separate the desired product.

After purification, it is essential to characterize the compound to confirm its identity and determine its isotopic purity. This is a critical quality attribute for any deuterated compound. google.com High-resolution mass spectrometry (HRMS) is a primary tool for this purpose. It allows for the accurate determination of the molecular weight of the synthesized compound, confirming the incorporation of the deuterium atoms. The isotopic distribution can be analyzed to quantify the percentage of the d8 species and to identify the presence of lower deuterated species (d1-d7). google.com

Table 3: Analytical Techniques for Characterization

Technique Parameter Measured Typical Results
High-Resolution Mass Spectrometry (HRMS) Molecular Weight, Isotopic Distribution Confirms the mass of this compound and quantifies the percentage of d8, d7, d6, etc. species.
1H Nuclear Magnetic Resonance (1H NMR) Proton Chemical Shifts and Integrals Absence or reduced intensity of signals corresponding to the deuterated positions.
2H Nuclear Magnetic Resonance (2H NMR) Deuterium Chemical Shifts and Integrals Direct observation and quantification of deuterium at specific sites.

High Resolution Analytical Techniques for Lurasidone Sulfoxide D8 Quantification

Mass Spectrometry Applications in Trace Analysis

Mass spectrometry (MS) stands as the cornerstone for the trace analysis of Lurasidone (B1662784) sulfoxide-d8 due to its inherent sensitivity and specificity. When coupled with chromatographic separation, MS provides a powerful tool for the unambiguous identification and quantification of this analyte, even at very low concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the quantification of Lurasidone and its metabolites, including the sulfoxide (B87167) derivative, in biological fluids. nih.gov The development of a robust LC-MS/MS method for Lurasidone sulfoxide-d8 involves meticulous optimization of several key parameters to ensure reliable performance.

A typical LC-MS/MS method employs a reversed-phase C18 or C8 column for chromatographic separation. shimadzu.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formic acid, run in a gradient or isocratic mode to achieve optimal separation from endogenous interferences. researchgate.netuctm.edu

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly utilized. nih.gov This involves the selection of a specific precursor ion for this compound in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. This high selectivity minimizes the impact of matrix effects and ensures accurate quantification. The use of an ion pairing agent like heptafluorobutyric acid has been shown to reduce matrix effects and shorten retention times. nih.gov

Method validation is a critical step to demonstrate the reliability of the developed LC-MS/MS assay. Validation parameters typically assessed according to regulatory guidelines include selectivity, specificity, linearity, precision, accuracy, recovery, matrix effect, and stability. nih.govnih.gov Linearity is established over a specific concentration range, with correlation coefficients ideally greater than 0.99. nih.gov Accuracy and precision are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), and should fall within acceptable limits (typically ±15% for quality control samples and ±20% for the LLOQ). nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
Chromatography
LC SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
ColumnReversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[Value for this compound]
Product Ion (m/z)[Value for this compound]
Collision EnergyOptimized for the specific transition

This table presents a hypothetical set of parameters and would require experimental optimization.

While LC-MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative for the analysis of certain drug metabolites. However, the application of GC-MS for compounds like Lurasidone sulfoxide is often challenging due to their low volatility and thermal instability. Derivatization is typically required to increase the volatility and thermal stability of the analyte before GC analysis.

The optimization of a GC-MS method would involve selecting an appropriate derivatizing agent, optimizing the reaction conditions (temperature and time), and fine-tuning the GC and MS parameters. A capillary column with a suitable stationary phase would be chosen for separation. The MS would be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Given the challenges, GC-MS methods for sulfur-containing metabolites are less common in routine bioanalysis compared to LC-MS. silcotek.com

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for quantitative analysis, and the use of a stable isotope-labeled internal standard, such as this compound, is a key component of this approach. In this technique, a known amount of the deuterated internal standard (this compound) is added to the unknown sample containing the non-labeled analyte (Lurasidone sulfoxide).

The principle of IDMS relies on the fact that the stable isotope-labeled internal standard is chemically and physically almost identical to the analyte of interest. chromatographyonline.com It therefore co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations in sample preparation, injection volume, and instrument response can be effectively compensated for, leading to highly accurate and precise quantification.

Lurasidone-d8 has been utilized as an internal standard for the quantification of Lurasidone, demonstrating the successful application of this principle within the analysis of this class of compounds. chromatographyonline.com The application of this compound as an internal standard for the quantification of Lurasidone sulfoxide would follow the same robust principle, ensuring the highest quality of bioanalytical data.

Chromatographic Separation Principles and Enhanced Resolution Strategies

The primary goal of chromatographic separation in the context of this compound analysis is to resolve it from the parent drug, other metabolites, and endogenous components of the biological matrix that could interfere with its quantification. chromtech.com Achieving adequate separation is crucial for minimizing ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.

Reversed-phase chromatography is the most common separation mode. The choice of stationary phase (e.g., C18, C8, phenyl-hexyl) and mobile phase composition (organic solvent, pH, and additives) are critical for achieving the desired selectivity and resolution. chromatographyonline.com Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to effectively separate compounds with a range of polarities and to shorten the analysis time.

Challenges in the chromatographic separation of sulfoxides can arise due to their polarity and potential for chiral centers. nih.gov The separation of structurally similar compounds, such as isomers, may require the use of high-efficiency columns with smaller particle sizes (e.g., sub-2 µm) in UHPLC systems to achieve the necessary resolution. biopharminternational.com The optimization of mobile phase pH can also be a powerful tool to influence the retention and peak shape of ionizable compounds.

Method Validation and Quality Control Protocols for Research-Grade Bioanalysis

A thoroughly validated analytical method is a prerequisite for generating reliable data in research-grade bioanalysis. The validation process for a method quantifying this compound would adhere to established guidelines from regulatory agencies.

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.gov

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

Quality control (QC) samples at multiple concentration levels (low, medium, and high) are analyzed with each batch of study samples to ensure the continued accuracy and precision of the method. The results from these QC samples must fall within predefined acceptance criteria for the data from the study samples to be considered valid.

Table 2: Representative Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%
Stability (Freeze-Thaw, Short-Term, Long-Term) Mean concentration within ±15% of nominal concentration

Mechanistic Investigations of Lurasidone Biotransformation and Lurasidone Sulfoxide Formation

In Vitro Metabolic Pathway Elucidation of Lurasidone (B1662784) to its Sulfoxide (B87167) Metabolite

The conversion of lurasidone to its sulfoxide derivative is a key metabolic pathway that has been investigated using a variety of in vitro systems. These studies have been instrumental in identifying the primary enzymes involved in this S-oxidation reaction and in characterizing the metabolic profile of the parent compound.

Role of Specific Cytochrome P450 Isoenzymes (e.g., CYP3A4) in S-Oxidation

While S-oxidation is a recognized metabolic route for lurasidone, direct and detailed studies explicitly quantifying the contribution of CYP3A4 to the formation of lurasidone sulfoxide are not extensively detailed in publicly available literature. However, given that CYP3A4 is the major enzyme in lurasidone's metabolism, it is highly probable that it plays a significant role in the S-oxidation process. The formation of sulfone and sulfoxide from the benzisothiazole ring of lurasidone has been noted as a potential oxidative mechanism. chromatographyonline.com

Contribution of Other Drug-Metabolizing Enzymes to Sulfoxide Generation

Application of Defined In Vitro Systems for Metabolic Profiling (e.g., Liver Microsomes, S9 Fractions, Recombinant Enzymes)

In vitro systems are crucial tools for characterizing the metabolic pathways of drugs like lurasidone. Human liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, have been utilized in studies to investigate the metabolism of lurasidone. nih.gov These preparations allow for the examination of phase I metabolic reactions, including S-oxidation, in a controlled environment.

In addition to liver microsomes, recombinant enzymes, also known as supersomes, which are engineered to express a single specific CYP isoenzyme, have been employed to pinpoint the contribution of individual enzymes to a drug's metabolism. Studies using recombinant CYP enzymes have been instrumental in confirming the primary role of CYP3A4 in lurasidone's biotransformation. nih.gov

The use of S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a more comprehensive picture of drug metabolism by including both phase I and phase II metabolic pathways. While the use of S9 fractions in lurasidone metabolism studies is not as extensively documented in the available literature, they represent a valuable tool for a more complete in vitro metabolic profiling.

Preclinical Animal Model Studies of Lurasidone Sulfoxide Pharmacokinetics and Biotransformation

Preclinical studies in animal models are essential for understanding the in vivo relevance of in vitro metabolic findings and for assessing the pharmacokinetic profile of metabolites. However, specific and detailed public information on the pharmacokinetics and biotransformation of lurasidone sulfoxide in preclinical animal models is limited.

Comparative Metabolite Profiling in Animal Tissues and Excreta

Comprehensive comparative metabolite profiling of lurasidone sulfoxide in various animal tissues (such as the liver, kidney, and brain) and excreta (urine and feces) across different preclinical species is not well-documented in the public domain. While general metabolism studies of lurasidone in rats, dogs, and monkeys have been conducted, the specific concentrations and distribution of the sulfoxide metabolite are not consistently reported. One study noted that after administration of radiolabeled lurasidone, the exposure to a particular metabolite, ID-11614, varied by species, ranging from approximately 12% of the parent drug's plasma exposure in rats and dogs to 100% in monkeys. nih.gov However, it is not explicitly stated whether ID-11614 is the sulfoxide metabolite. Further research is needed to delineate the distribution and excretion patterns of lurasidone sulfoxide in preclinical models.

Species-Specific Differences in Lurasidone Sulfoxide Metabolic Fate

Significant species-specific differences in drug metabolism are a common observation, and this likely extends to the metabolic fate of lurasidone and its sulfoxide metabolite. The aforementioned variation in the exposure to the ID-11614 metabolite across rats, dogs, and monkeys suggests that the formation and/or clearance of lurasidone metabolites, potentially including the sulfoxide, is species-dependent. nih.gov Chronic treatment with lurasidone in rats has been shown to affect the expression and activity of various CYP enzymes, including those in the CYP2B, CYP2C11, and CYP3A families in the liver. nih.gov Such alterations in enzyme activity could contribute to species-specific differences in the metabolic profile of lurasidone. However, a direct comparative analysis of lurasidone sulfoxide formation and its subsequent metabolic fate across different preclinical species has not been detailed in the available literature.

Lack of Publicly Available Research on the Biological Activities of Lurasidone Sulfoxide

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research detailing the specific biological activities of the chemical compound Lurasidone Sulfoxide, and by extension, its deuterated form, Lurasidone Sulfoxide-d8. The user-requested article, structured around a detailed outline of its pharmacological profile, cannot be generated due to the absence of requisite data in the public domain.

Lurasidone, the parent compound, is extensively studied, with a well-documented profile of its receptor binding affinities, preclinical effects in animal models, and impact on neurotransmitter systems. It is known to be metabolized by the CYP3A4 enzyme into several metabolites. While some of these are identified as active, the primary pharmacodynamic activity of the drug is attributed mainly to the parent compound itself.

The available information on Lurasidone Sulfoxide is largely limited to its role as a product of oxidation in the metabolic pathway of Lurasidone. However, specific, detailed studies required to populate the requested article sections are not available. This includes:

In Vitro Receptor Binding and Functional Assays: No specific data tables or detailed findings on the binding affinities (Ki values) and functional activities (e.g., antagonist, partial agonist) of Lurasidone Sulfoxide at various neurotransmitter receptors could be located.

Assessment in Preclinical Pharmacological Models: There is no available research on the behavioral and neurochemical effects of administering Lurasidone Sulfoxide in relevant animal models.

Exploration of Modulatory Effects on Neurotransmitter Systems: In vitro studies detailing how Lurasidone Sulfoxide specifically modulates neurotransmitter systems are not present in the available literature.

Comparative Analysis with Parent Compound: A direct, detailed comparative analysis of the biological activity profile of Lurasidone Sulfoxide versus Lurasidone is not documented.

Furthermore, this compound is consistently identified in chemical supply catalogs as a deuterated internal standard, intended for use in analytical and pharmacokinetic studies to quantify lurasidone levels. Its purpose is to serve as a reference compound in laboratory settings, not as a therapeutic agent to be investigated for its own biological effects.

Given the strict instructions to generate a thorough, informative, and scientifically accurate article based solely on the provided outline, the absence of primary research data for Lurasidone Sulfoxide makes fulfilling this request impossible without resorting to speculation, which would violate the core principles of scientific accuracy.

Applications of Lurasidone Sulfoxide D8 in Preclinical Drug Discovery and Development Research

Utilization in Quantitative Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Quantitative ADME studies are fundamental to understanding how a potential drug is processed by a living organism. These studies require precise measurement of the parent drug and its key metabolites in various biological matrices. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in liquid chromatography-mass spectrometry (LC-MS) assays for this purpose, as it ensures the highest level of accuracy and precision. scispace.comnih.gov

Lurasidone (B1662784) sulfoxide-d8 is indispensable for the accurate quantification of the lurasidone sulfoxide (B87167) metabolite. Because it is chemically identical to the analyte but has a different mass, it can be added to a biological sample at the very beginning of the analytical process. alfa-chemistry.com This allows it to co-elute with the non-labeled metabolite and experience the same conditions during sample extraction, chromatography, and ionization. texilajournal.com Consequently, it effectively compensates for any variability in sample preparation or matrix-induced signal suppression or enhancement, leading to highly reliable data on the metabolite's concentration in tissues and fluids. clearsynth.com This precise data is crucial for characterizing the absorption, distribution, and excretion patterns of the sulfoxide metabolite.

Table 1: Role of Lurasidone Sulfoxide-d8 in Quantitative ADME Assays

ADME ParameterAnalytical ChallengeRole of this compound (Internal Standard)Outcome
Absorption Variable recovery from plasma during extraction.Normalizes for analyte loss during sample preparation.Accurate determination of metabolite concentration over time.
Distribution Ion suppression from complex tissue matrices (e.g., brain, liver).Compensates for matrix effects during MS analysis.Reliable quantification of metabolite levels in specific tissues.
Metabolism Quantifying the rate of formation of the sulfoxide metabolite.Enables precise measurement for metabolic stability assays.Accurate calculation of metabolite formation kinetics.
Excretion Measuring low concentrations in urine or feces.Improves signal-to-noise ratio for low-level detection.Precise quantification of the excreted amount of the metabolite.

Integration into Preclinical Pharmacokinetic and Pharmacodynamic Modeling for Research

By facilitating accurate measurement, this compound enables the generation of high-fidelity PK data for the sulfoxide metabolite. This data allows researchers to:

Characterize the formation and elimination kinetics of the lurasidone sulfoxide metabolite.

Determine key PK parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC).

This information is then integrated into comprehensive PK/PD models. These models help researchers understand the complete disposition of lurasidone and can correlate the exposure of specific metabolites with observed efficacy or toxicity in non-clinical animal models. This detailed understanding is critical for informing decisions in lead optimization and predicting human pharmacokinetics.

Table 2: Impact of this compound on Preclinical PK/PD Modeling

Modeling AspectData RequirementContribution of this compoundResearch Insight
Metabolite PK Profile Accurate concentration-time data for lurasidone sulfoxide.Provides the internal standard for a validated bioanalytical assay.Defines the metabolite's Cmax, Tmax, AUC, and half-life.
Parent-Metabolite Modeling Simultaneous, accurate data for both lurasidone and its sulfoxide metabolite.Ensures the metabolite data is as reliable as the parent drug data.Elucidates the rate and extent of the S-oxidation pathway.
Exposure-Response Analysis Reliable exposure (AUC) data for the metabolite in toxicology studies.Guarantees accuracy of the metabolite exposure term in the model.Helps determine if the sulfoxide metabolite contributes to the safety profile.
In Vitro-In Vivo Correlation (IVIVC) High-quality in vivo metabolite data to compare with in vitro metabolism assays.Enables robust quantification for direct comparison.Validates in vitro predictions of metabolic pathways.

Development and Certification of this compound as a Reference Standard for Bioanalytical Assays

The reliability of any quantitative bioanalytical method hinges on the quality of the reference standards used for calibration and quality control. europa.eumriglobal.org this compound, when used for these critical functions, must itself be well-characterized and certified. The development of a certified reference material (CRM) is a meticulous process that involves custom chemical synthesis followed by rigorous analytical characterization. resolvemass.ca

The certification process for this compound would include:

Confirmation of Identity: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the molecular structure and the position of the deuterium (B1214612) labels.

Assessment of Purity: Employing methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and/or mass spectrometry to determine the chemical purity and identify any potential impurities. mriglobal.org

Quantification of Isotopic Purity: Using mass spectrometry to determine the percentage of the deuterated form relative to any residual non-labeled compound. Regulatory guidelines recommend high isotopic purity for internal standards. fda.gov

Stability Assessment: Conducting studies to determine the compound's stability under various storage conditions (e.g., temperature, light) to establish a retest date and ensure its integrity over time.

Once certified, this compound serves as a reliable benchmark, ensuring that bioanalytical methods are accurate, reproducible, and can be consistently applied across different preclinical studies and laboratories. nih.gov

Table 3: Typical Certificate of Analysis Data for a this compound Reference Standard

ParameterMethodSpecificationPurpose
Chemical Identity ¹H-NMR, ¹³C-NMR, HRMSConforms to the expected structure of this compound.Confirms the material is the correct compound.
Chemical Purity HPLC-UV (e.g., at 230 nm)≥98%Ensures that measurements are not affected by impurities.
Isotopic Purity LC-MS/MS≥99% Deuterated FormMinimizes interference from the non-labeled analyte. fda.gov
Moisture Content Karl Fischer Titration≤1.0%Allows for accurate weighing of the standard for solution preparation.
Residual Solvents Headspace GC-MSMeets ICH GuidelinesEnsures safety and purity of the standard.
Storage Conditions --20°C, Protected from LightDefines how to maintain the stability of the standard.
Retest Date Stability Studies24 MonthsIndicates the period for which the certified values are valid. mriglobal.org

Essential Bioanalytical Support for Non-Clinical Drug Candidate Evaluation Programs

Throughout non-clinical development, a drug candidate is subjected to a battery of studies, including pharmacology, toxicology, and safety pharmacology, primarily conducted in animal models. The bioanalytical team provides essential support to these programs by developing and validating robust methods to measure drug and metabolite concentrations in biological samples. fda.gov

This compound is a key reagent in the bioanalytical toolkit for the lurasidone development program. Its use as an internal standard allows for the validation of LC-MS/MS methods according to stringent regulatory guidelines. europa.eunih.gov A validated method ensures selectivity, accuracy, precision, and stability, providing confidence in the generated data.

This reliable bioanalytical data is crucial for the correct interpretation of non-clinical study results. For instance, in a toxicology study, knowing the precise exposure (AUC) of the lurasidone sulfoxide metabolite is vital for establishing a safety margin. Without an accurate assay enabled by this compound, the relationship between the dose administered and the resulting metabolite exposure would be uncertain, undermining the value of the entire study. Therefore, this deuterated compound is not merely an analytical tool but a critical component enabling key decisions throughout the preclinical evaluation of a new drug candidate.

Table 4: Application of this compound in Non-Clinical Support

Non-Clinical Study TypeObjectiveBioanalytical NeedRole of this compound
Rodent PK Screening To select candidates with favorable metabolic profiles.Rapid and accurate quantification of major metabolites.Enables high-throughput analysis for candidate comparison.
Dose-Range Finding Toxicology To identify doses for pivotal toxicity studies.Measure metabolite exposure at different dose levels.Ensures accurate dose-exposure relationship is established.
Chronic Toxicology (e.g., 28-day rat) To assess safety upon repeated dosing.Reliably measure metabolite accumulation over time.Provides validated, reproducible data for safety assessment.
Safety Pharmacology To investigate effects on vital functions (e.g., cardiovascular).Correlate adverse findings with metabolite concentrations.Allows for accurate exposure-response analysis.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Lurasidone sulfoxide-d8 in complex biological matrices?

  • Methodology : TLC-densitometry and HPLC-MS are commonly used. For TLC-densitometry, silica gel G 60F254 plates with hexane:ethyl acetate (6:4 v/v) as the mobile phase provide optimal separation (Rf = 0.47 ± 0.01). Quantification at 323 nm ensures specificity, with linearity in the 100–600 ng range . For deuterated analogs like this compound, HPLC-MS is preferred to avoid isotopic interference, using deuterium-specific fragmentation patterns for accurate detection.

Q. How is this compound characterized for purity and stability in preclinical studies?

  • Methodology : Accelerated stability testing under acid/alkali hydrolysis, thermal stress (40–60°C), photolytic exposure (UV/visible light), and humidity (75% RH) is performed. Data are validated via chromatographic peak integrity (e.g., ≤5% degradation over 30 days). Solubility in excipients (e.g., PEG 400, Labrasol) is assessed using shake-flask methods with UV spectrophotometry .

Advanced Research Questions

Q. How to design a pharmacokinetic study using this compound as an internal standard for metabolite tracing?

  • Experimental Design :

  • Dosage : Administer deuterated and non-deuterated Lurasidone in matched subgroups (e.g., 3 mg/kg daily in rodent models) .
  • Controls : Include unstressed/stressed cohorts to assess stress-induced metabolic variations.
  • Sampling : Collect plasma/serum at 0, 1, 2, 4, 8, 12, 24-hour intervals. Use protein precipitation (acetonitrile) followed by SPE for sample cleanup.
  • Analysis : Quantify via HPLC-MS/MS, monitoring transitions like m/z 494 → 238 (parent) and m/z 502 → 246 (deuterated). Adjust for deuterium isotope effects on retention times .

Q. How to resolve contradictions in reported metabolic pathways of this compound across studies?

  • Data Reconciliation :

  • Methodological Audit : Compare extraction protocols (e.g., liquid-liquid vs. solid-phase extraction) that may alter metabolite recovery.
  • Isotope Effect Analysis : Verify if deuterium labeling in sulfoxide-d8 alters CYP450-mediated oxidation kinetics.
  • Confounding Variables : Control for interspecies differences (e.g., human vs. rodent CYP isoforms) and co-administered drugs affecting enzyme activity .

Q. What strategies mitigate isotopic interference when using this compound in multiplexed MS assays?

  • Optimization Steps :

  • Chromatographic Separation : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to resolve deuterated and non-deuterated peaks.
  • MS Parameters : Set resolution ≥30,000 (HRMS) to distinguish mass shifts (Δ = 8 Da).
  • Cross-Validation : Compare deuterated analog data with non-deuterated controls to confirm absence of signal overlap .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.